molecular formula C15H20ClN3OS B11497346 2-(5-Chloro-2-methoxyphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione

2-(5-Chloro-2-methoxyphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione

Cat. No.: B11497346
M. Wt: 325.9 g/mol
InChI Key: VBKBSQQLUDHDLK-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxyphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a triazole ring and a spiro linkage makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methoxyphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with a suitable isothiocyanate to form the triazole ring. The final step involves the formation of the spiro linkage through a cyclization reaction under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxyphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives.

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloro-2-methoxyphenyl)-1,2,4-triazole-3-thione
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thione
  • 2-(4-Bromophenyl)-1,2,4-triazole-3-thione

Uniqueness

What sets 2-(5-Chloro-2-methoxyphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione apart is its unique spiro structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H20ClN3OS

Molecular Weight

325.9 g/mol

IUPAC Name

2-(5-chloro-2-methoxyphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione

InChI

InChI=1S/C15H20ClN3OS/c1-20-13-7-6-11(16)10-12(13)19-14(21)17-15(18-19)8-4-2-3-5-9-15/h6-7,10,18H,2-5,8-9H2,1H3,(H,17,21)

InChI Key

VBKBSQQLUDHDLK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=S)NC3(N2)CCCCCC3

Origin of Product

United States

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